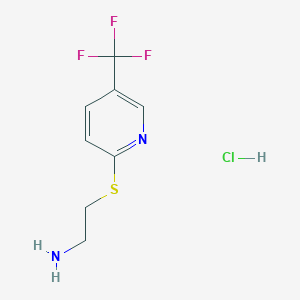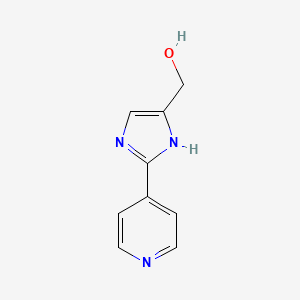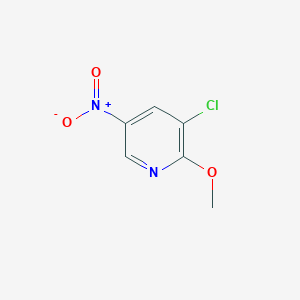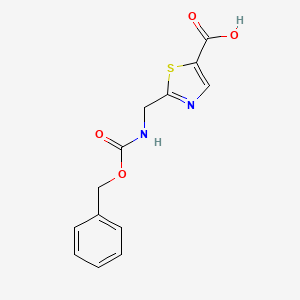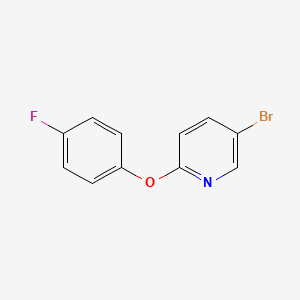
5-Bromo-2-(4-fluorophenoxy)pyridine
Overview
Description
“5-Bromo-2-(4-fluorophenoxy)pyridine” is a chemical compound with the molecular formula C11H7BrFNO . It is a brominated aromatic amine reagent and is used for labeling of model reducing-end oligosaccharides via reductive amination . It has been used as a molecular scaffold for many Active Pharmaceutical Ingredients (APIs) such as Neuropeptide Y Receptor Y5 Inhibitors, SARS-CoV-2 Major Protease Inhibitors, and Indoleamine-2,3-Dioxygenase-1 Inhibitors in cancer immunotherapy .
Scientific Research Applications
1. Spectroscopic and Optical Studies
5-Bromo-2-(4-fluorophenoxy)pyridine and similar compounds have been extensively studied for their spectroscopic and optical properties. Vural and Kara (2017) performed spectroscopic characterization using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Their study also included density functional theory (DFT) to examine the vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties of the compound (Vural & Kara, 2017).
2. Role in Synthesis of Other Compounds
This chemical is crucial in the synthesis of various biologically active compounds. For example, Wang et al. (2016) outlined its role in synthesizing 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for many biologically active compounds. The synthesis involved multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation (Wang et al., 2016).
3. Applications in Biological Activities
This compound derivatives have been explored for their biological activities. Ahmad et al. (2017) synthesized novel pyridine derivatives and investigated their anti-thrombolytic, biofilm inhibition, and haemolytic activities. These derivatives displayed moderate biological activities, indicating potential applications in medicinal chemistry (Ahmad et al., 2017).
Mechanism of Action
Target of Action
It is known that this compound is used in suzuki–miyaura coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions .
Mode of Action
5-Bromo-2-(4-fluorophenoxy)pyridine interacts with its targets through a process known as transmetalation . In this process, the compound, acting as a formally nucleophilic organic group, is transferred from boron to palladium . This reaction is part of the broader Suzuki–Miyaura coupling process, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Given its role in suzuki–miyaura coupling reactions , it can be inferred that it plays a part in the synthesis of various organic compounds.
Pharmacokinetics
Its use in chemical reactions suggests that its bioavailability would be determined by the specific conditions of the reaction it is used in .
Result of Action
Its role in suzuki–miyaura coupling reactions suggests that it contributes to the formation of carbon–carbon bonds, thereby facilitating the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the conditions under which Suzuki–Miyaura coupling reactions take place . Such reactions are known for their mild and functional group tolerant conditions, and the use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents .
properties
IUPAC Name |
5-bromo-2-(4-fluorophenoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJHDBCTINSRCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

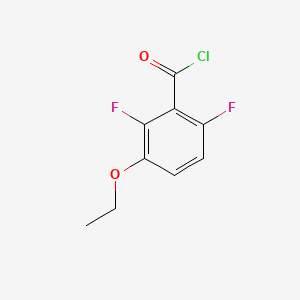
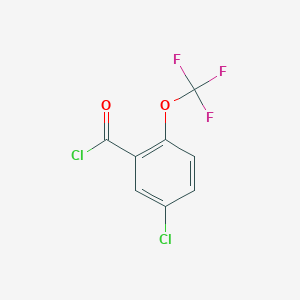

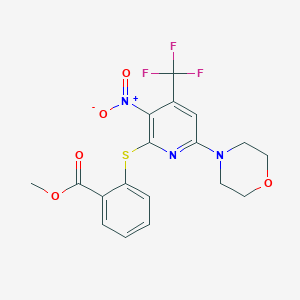

![2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398627.png)

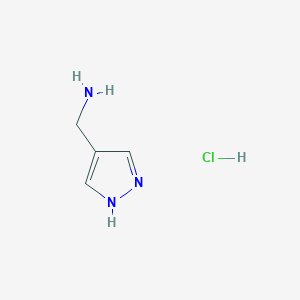
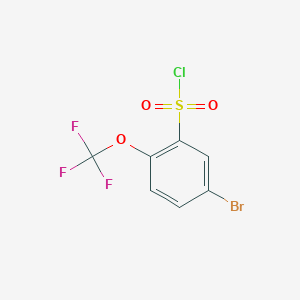
![Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398633.png)
